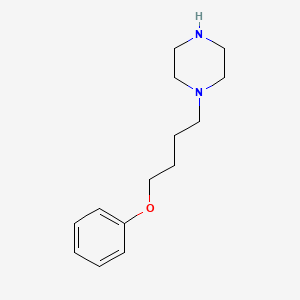

1-(4-Phenoxybutyl)piperazine

Descripción general

Descripción

1-(4-Phenoxybutyl)piperazine is a chemical compound with the molecular formula C14H22N2O . It is a subclass of chemical compounds and has a mass of 234.3378 dalton .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms . The piperazine ring is in a chair conformation .Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H22N2O, an average mass of 234.337 Da, and a monoisotopic mass of 234.173218 Da .Aplicaciones Científicas De Investigación

Antioxidant Activity

Synthesized derivatives of piperazine, including 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, demonstrate significant antioxidant activity. This compound was synthesized through Mannich reaction and exhibited potent antioxidant properties with an IC50 value of 0.84 nM, indicating its potential as an effective antioxidant (Prabawati, 2016).

Another study on 1-(phenoxyethyl)-piperazine derivatives, which are structurally similar to 1-(4-Phenoxybutyl)piperazine, revealed antioxidant properties in human venous blood samples. These derivatives showed increased superoxide dismutase (SOD) activity and total antioxidant capacity (TAC), highlighting their potential in combating oxidative stress (Pietrzycka et al., 2006).

Anti-Cancer Activity

- A heterocyclic compound derived from this compound, namely 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, demonstrated in vitro anticancer activities against human bone cancer cell lines. Molecular docking investigations also suggested potential antiviral activity (Lv et al., 2019).

Therapeutic Agent Development

Research into σ receptor ligands led to the synthesis of analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine. These compounds, with modifications to reduce lipophilicity, showed potential for use as positron emission tomography radiotracers, offering insights into their application in diagnostic imaging in oncology (Abate et al., 2011).

Piperazine derivatives, including those structurally related to this compound, have been studied for their alpha-adrenoceptor affinity and antagonistic properties. These compounds displayed promising results in binding assays and could have therapeutic applications in conditions mediated by alpha-adrenoceptors (Marona et al., 2011).

A compound structurally similar to this compound, 1-[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl]-4-methyl piperazine, was synthesized and evaluated for antidepressant and antianxiety activities. This research highlights the potential of piperazine derivatives in the development of central nervous system therapeutics (Kumar et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, piperazine, indicates that it has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazine derivatives, potentially including 1-(4-Phenoxybutyl)piperazine, through methods such as C–H functionalization .

Mecanismo De Acción

Target of Action

It is known that piperazine derivatives, which include 1-(4-phenoxybutyl)piperazine, have been shown to interact with various proteins and ion channels .

Mode of Action

Piperazine compounds, including this compound, are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that piperazine compounds can modulate multiple signaling pathways .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

It is known that piperazine compounds can induce traditional apoptotic symptoms of dna fragmentation and nuclear condensation in cancer cells .

Action Environment

It is known that the hydrophobic properties of heterocycles, which include piperazine compounds, can affect various biological and chemical processes, including the behavior of heterocyclic compounds .

Propiedades

IUPAC Name |

1-(4-phenoxybutyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-4-10-16-11-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNWNUHSYNOCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328359 | |

| Record name | 1-(4-phenoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92493-11-3 | |

| Record name | 1-(4-phenoxybutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92493-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

![3-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B1582121.png)